熊果酸

概述

描述

科学研究应用

Ursolic acid has a wide range of scientific research applications:

作用机制

Ursolic acid exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It inhibits the STAT3 activation pathway, leading to reduced cancer cell proliferation and induced apoptosis.

Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB).

Metabolic Effects: It enhances muscle growth and reduces fat accumulation by modulating the expression of genes involved in lipid metabolism.

未来方向

UA is currently undergoing phase I trials to investigate its safety and adverse effects in patients . Many novel UA derivatives have been developed to overcome its poor water solubility and low bioavailability . A variety of UA nanoformulations, such as micelles, liposomes, and nanoparticles, which can increase the solubility and bioactivity of UA, while promoting the accumulation of UA in tumor tissues, have been prepared .

生化分析

Biochemical Properties

Ursolic acid has been shown to interact with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of various cancer cell types by inhibiting the STAT3 activation pathway . Ursolic acid also decreases inflammatory cytokine levels, elevates antioxidant enzyme levels, and reduces oxidative stress levels .

Cellular Effects

Ursolic acid has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, promote cycle stagnation, and induce apoptosis . Ursolic acid also enhances the cellular immune system and pancreatic beta-cell function .

Molecular Mechanism

Ursolic acid exerts its effects at the molecular level through various mechanisms. It targets numerous molecular players of different cell signaling cascades to promote its anti-cancer potential. It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .

Temporal Effects in Laboratory Settings

Over time, ursolic acid has been shown to have varying effects in laboratory settings. For example, it has been shown to alleviate seizure behavior and cognitive impairment induced by epilepsy over time . Ursolic acid treatment also rescued hippocampal neuronal damage, aberrant neurogenesis, and ectopic migration, which are commonly accompanied by epilepsy occurrence .

Dosage Effects in Animal Models

The effects of ursolic acid vary with different dosages in animal models. For instance, ursolic acid has been shown to significantly reduce the levels of inflammatory parameters IL-1β, IL-6 and TNF-α in mouse tissues . It could significantly elevate SOD and GSH levels, while significantly reducing MDA levels in animal tissues .

Metabolic Pathways

Ursolic acid is involved in various metabolic pathways. It has been shown to possess ubiquitous biological activities against metabolic diseases, including obesity, insulin resistance, hyperlipidemia, and atherosclerosis .

Transport and Distribution

Ursolic acid is transported and distributed within cells and tissues in various ways. For instance, a variety of ursolic acid nanoformulations, such as micelles, liposomes, and nanoparticles, have been prepared to increase the solubility and bioactivity of ursolic acid, while promoting the accumulation of ursolic acid in tumor tissues .

Subcellular Localization

It is known that ursolic acid can regulate the proliferation, metastasis, angiogenesis, and apoptosis of tumor cells by acting on a variety of cytokines .

准备方法

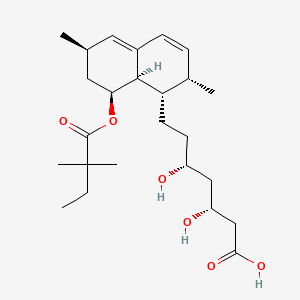

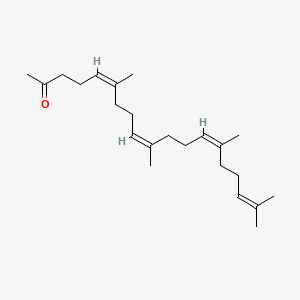

Synthetic Routes and Reaction Conditions: Ursolic acid can be synthesized through various chemical reactions, including the oxidation of betulinic acid and the cyclization of squalene . The synthetic routes often involve multiple steps, including the use of strong oxidizing agents and catalysts to achieve the desired structure.

Industrial Production Methods: Industrial production of ursolic acid typically involves extraction from natural sources. The process includes solvent extraction, purification, and crystallization. For instance, apple peels are a rich source of ursolic acid, and the compound can be extracted using ethanol or acetone as solvents . The extracted compound is then purified through techniques such as column chromatography and recrystallization.

化学反应分析

Types of Reactions: Ursolic acid undergoes various chemical reactions, including:

Oxidation: Ursolic acid can be oxidized to produce derivatives with enhanced biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s solubility and bioavailability.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, acetone, tetrahydrofuran.

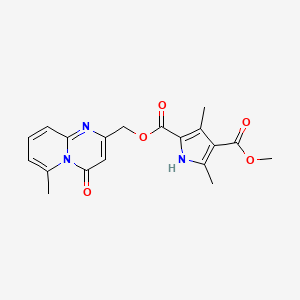

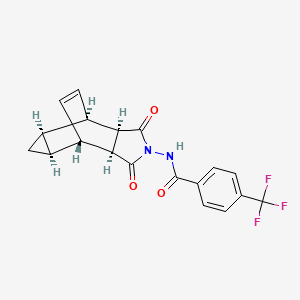

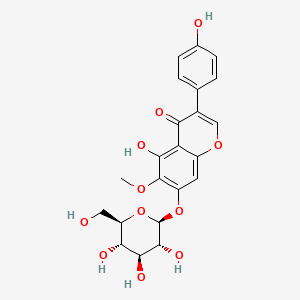

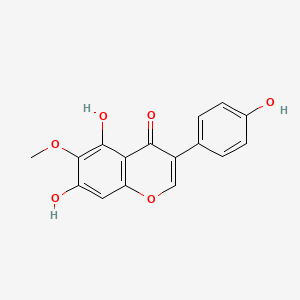

Major Products: The major products formed from these reactions include various ursolic acid derivatives such as esters, amides, and oxadiazole quinolones .

相似化合物的比较

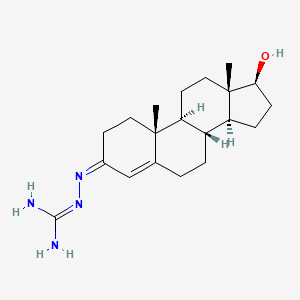

Ursolic acid is part of the pentacyclic triterpenoid family, which includes similar compounds such as:

Oleanolic Acid: Similar in structure but differs in the position of functional groups.

Asiatic Acid: Another pentacyclic triterpenoid with similar biological activities but different molecular targets.

Betulinic Acid: Known for its anticancer properties, but with a different mechanism of action compared to ursolic acid.

Ursolic acid stands out due to its broad range of biological activities and its presence in commonly consumed fruits and herbs, making it a unique and accessible compound for various applications.

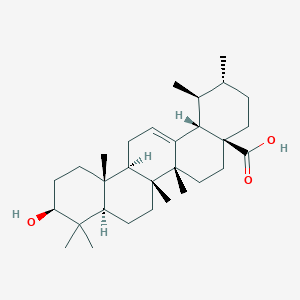

属性

IUPAC Name |

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861629 | |

| Record name | 3-Hydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

77-52-1, 121467-37-6 | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ursolic acid exert its anticancer effects?

A1: Ursolic acid exhibits anticancer activity through various mechanisms, including:

- Induction of apoptosis: Ursolic acid promotes apoptosis (programmed cell death) in cancer cells through multiple pathways, such as activation of caspases (executioner proteins of apoptosis) like caspase-3 and caspase-9 [, , , ], upregulation of pro-apoptotic proteins like Bax [, , , ], and downregulation of anti-apoptotic proteins like Bcl-2 [, , , ].

- Suppression of cell proliferation: Ursolic acid inhibits the growth and proliferation of cancer cells, potentially by suppressing signaling pathways involved in cell cycle progression like the EGFR pathway [] and NF-κB pathway [].

- Inhibition of metastasis: Ursolic acid can hinder the spread of cancer cells by suppressing matrix metalloproteinases (MMPs) [, ], enzymes involved in the breakdown of extracellular matrix, which is crucial for cancer cell invasion and metastasis.

- Modulation of cellular metabolism: Recent studies suggest that ursolic acid might impact cancer cell metabolism, particularly glycolysis [], potentially contributing to its antitumor effects.

Q2: What are the potential benefits of ursolic acid in treating non-alcoholic fatty liver disease (NAFLD)?

A2: Ursolic acid shows promise in addressing NAFLD by:

- Regulating Th17 cells: Ursolic acid targets secreted phosphoprotein 1 (SPP1) [], a protein involved in immune responses. By suppressing SPP1 activity, ursolic acid modulates the differentiation of Th17 cells, a type of immune cell implicated in the inflammatory processes of NAFLD.

- Reducing inflammation and oxidative stress: Ursolic acid exhibits anti-inflammatory and antioxidant properties [], which could help alleviate liver damage and inflammation associated with NAFLD.

Q3: How does ursolic acid affect skeletal muscle health?

A3: Ursolic acid demonstrates potential benefits for skeletal muscle by:

- Inhibiting muscle atrophy: In preclinical studies, ursolic acid was shown to inhibit the expression of genes associated with muscle atrophy [], suggesting its potential to preserve muscle mass.

- Improving exercise performance: Dietary supplementation with ursolic acid in dogs with age-related muscle atrophy led to improved exercise participation and performance, suggesting a potential for enhancing muscle function [].

Q4: What is the molecular formula and weight of ursolic acid?

A4: The molecular formula of ursolic acid is C30H48O3, and its molecular weight is 456.70 g/mol.

Q5: What spectroscopic techniques are commonly employed for characterizing ursolic acid?

A5: Several spectroscopic methods are used for the identification and characterization of ursolic acid, including:

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the absorbance and transmittance of UV-Vis light, providing information about the presence of conjugated systems and functional groups [].

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the vibrational modes of chemical bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the magnetic properties of atomic nuclei, including 1H-NMR and 13C-NMR [, ].

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used [].

Q6: What are the challenges associated with the solubility and bioavailability of ursolic acid?

A6: Ursolic acid is known for its poor water solubility, which limits its bioavailability and therapeutic efficacy. []

Q7: What strategies have been explored to enhance the solubility and bioavailability of ursolic acid?

A7: Various approaches have been investigated to improve the delivery and efficacy of ursolic acid:

- Nanoparticles: Encapsulating ursolic acid in nanoparticles, such as liposomes, has shown promise in enhancing its solubility, stability, cellular uptake, and therapeutic efficacy in preclinical cancer models [].

- Solid Dispersions: Formulating ursolic acid as solid dispersions using polymers can enhance its dissolution rate and bioavailability [].

Q8: What analytical techniques are commonly used to quantify ursolic acid?

A8: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying ursolic acid in various matrices, including plant materials, extracts, and pharmaceutical formulations [, , , , , , , ].

Q9: What are the critical parameters considered in analytical method validation for ursolic acid determination?

A9: Validation of analytical methods for ursolic acid quantification typically involves assessing parameters like:

- Linearity: Evaluating the linear relationship between the concentration of ursolic acid and the analytical signal [, , , ].

- Accuracy: Determining the closeness of the measured value to the true value, often evaluated through recovery experiments [, , , , , , ].

- Precision: Assessing the agreement between replicate measurements, often expressed as relative standard deviation (RSD) [, , , , , , ].

- Specificity: Ensuring that the method selectively measures ursolic acid in the presence of other components in the sample matrix [].

Q10: Are there any known toxic effects or safety concerns associated with ursolic acid?

A11: While generally considered safe, high doses of ursolic acid might lead to some adverse effects. In a study on dogs, a high concentration of ursolic acid (100 μg/ml) was found to decrease the viability of human umbilical vein endothelial cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)